molecular formula C13H19ClN2 B8682994 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride

Cat. No.: B8682994
M. Wt: 238.75 g/mol
InChI Key: HUCMZMNAPUWYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often focus on optimizing yield and purity, with some methods achieving up to 99.5% purity .

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted piperazines and other heterocyclic compounds.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific indanyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15;/h1-4,13-14H,5-10H2;1H

InChI Key

HUCMZMNAPUWYOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCNCC3.Cl

Origin of Product

United States

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